5-Bromo-4-chloro-7-methoxyindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-7-methoxyindoline-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy substituents on the indoline-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-7-methoxyindoline-2,3-dione typically involves multi-step organic reactions. One common method includes the bromination and chlorination of 7-methoxyindoline-2,3-dione. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of suitable solvents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-7-methoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce various reduced indoline derivatives .
Scientific Research Applications
5-Bromo-4-chloro-7-methoxyindoline-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-7-methoxyindoline-2,3-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methoxyindoline-2,3-dione
- 7-Methoxyindoline-2,3-dione
- 5-Bromo-4-chloro-3-indolyl-β-D-glucuronic acid
Uniqueness
5-Bromo-4-chloro-7-methoxyindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H5BrClNO3 |
---|---|
Molecular Weight |
290.50 g/mol |
IUPAC Name |
5-bromo-4-chloro-7-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5BrClNO3/c1-15-4-2-3(10)6(11)5-7(4)12-9(14)8(5)13/h2H,1H3,(H,12,13,14) |
InChI Key |
YAVNMWHBMXNNJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1NC(=O)C2=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.